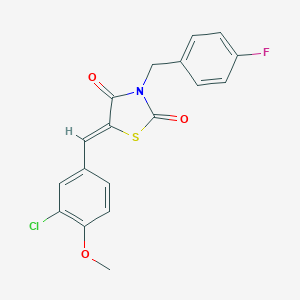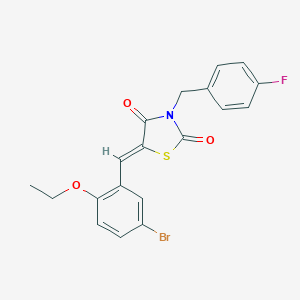![molecular formula C18H16ClN5O5 B302239 N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide, also known as CNB-001, is a novel neuroprotective agent that has been extensively studied for its potential therapeutic applications in various neurological disorders. CNB-001 has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, and has been found to be effective in protecting neurons from oxidative stress, inflammation, and other pathological conditions.
作用机制
N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, thereby reducing oxidative stress and preventing neuronal damage. This compound also inhibits the activation of various inflammatory pathways, such as NF-κB and COX-2, thereby reducing inflammation and protecting neurons from damage. Furthermore, this compound has been found to inhibit apoptosis and to promote neuronal survival by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress and inflammation, and to protect neurons from damage. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
One of the major advantages of N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. Another advantage is its relatively low toxicity and good safety profile. However, one of the limitations of this compound is its limited water solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the research on N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide. One area of research is the development of more water-soluble formulations of this compound, which would make it easier to administer in clinical settings. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to optimize its dosing and administration protocols for maximum therapeutic efficacy.
合成方法
N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide is synthesized by the reaction of 2-chloro-5-nitrobenzaldehyde with 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid hydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In preclinical studies, this compound has been found to be effective in reducing oxidative stress, inflammation, and neuronal damage in animal models of these disorders.
属性
分子式 |
C18H16ClN5O5 |
|---|---|
分子量 |
417.8 g/mol |
IUPAC 名称 |
N-[(Z)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide |
InChI |
InChI=1S/C18H16ClN5O5/c1-11-5-13(9-28-2)15(7-20)18(22-11)29-10-17(25)23-21-8-12-6-14(24(26)27)3-4-16(12)19/h3-6,8H,9-10H2,1-2H3,(H,23,25)/b21-8- |
InChI 键 |
LVGDEINABQJCHT-WNFQYIGGSA-N |
手性 SMILES |
CC1=CC(=C(C(=N1)OCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N)COC |
SMILES |
CC1=NC(=C(C(=C1)COC)C#N)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
规范 SMILES |
CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302156.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302157.png)
![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)

![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302163.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)


![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
